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Compound of Interest

Compound Name: (R)-BMS-816336

Cat. No.: B606256

For Research Use Only

Introduction

(R)-BMS-816336 is a potent and selective inhibitor of 11p3-hydroxysteroid dehydrogenase type
1 (11B-HSD1), an enzyme implicated in the pathogenesis of metabolic diseases. Its chemical
name is 2-((2S,6S)-2-phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone.
This document provides a detailed protocol for the chemical synthesis of (R)-BMS-816336 for
research purposes, based on the route published by Ye et al. in the Journal of Medicinal
Chemistry in 2017. The protocol outlines the synthesis of key intermediates and the final active
pharmaceutical ingredient.
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Compound Name (R)-BMS-816336

2-((2S,6S)-2-phenyl-6-hydroxyadamantan-2-

UPAC Name yI)-1-(3'-hydroxyazetidin-1-yl)ethanone
CAS Number 1009583-20-3

Molecular Formula C21H27NOs

Molecular Weight 341.45 g/mol
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Synthesis Workflow

The overall synthetic strategy involves the preparation of a key adamantane intermediate
followed by coupling with a protected azetidinone derivative and subsequent deprotection to

yield the final product.
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Caption: Overall synthetic workflow for (R)-BMS-816336.

Experimental Protocols
Part 1: Synthesis of (2S,6S)-6-(benzyloxy)-2-
phenyladamantan-2-yl)acetic acid (Intermediate 3)
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Scheme:

Materials:

e (S)-5-phenyladamantan-2-one (Intermediate 1)

e m-Chloroperoxybenzoic acid (m-CPBA)

e Benzyl alcohol

o Trifluoromethanesulfonic acid (TfOH)

e Lithium diisopropylamide (LDA)

« tert-Butyl bromoacetate

 Trifluoroacetic acid (TFA)

e Dichloromethane (DCM)

 Tetrahydrofuran (THF)

o Diethyl ether

e Hexanes

o Saturated aqueous sodium bicarbonate (NaHCOs)
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o Saturated aqueous sodium sulfite (NazSO3)

e Brine

e Magnesium sulfate (MgSQOa4)

Procedure:

e Synthesis of Intermediate 2:

o To a solution of (S)-5-phenyladamantan-2-one (1.0 equiv) in DCM at 0 °C, add m-CPBA
(1.2 equiv) portionwise.

o Stir the reaction mixture at room temperature for 16 hours.

o Quench the reaction with saturated agueous Na2SOs and stir for 30 minutes.

o Separate the organic layer, wash with saturated aqueous NaHCOs and brine, dry over
MgSOa, filter, and concentrate under reduced pressure to afford the crude lactone.

o To a solution of the crude lactone in benzyl alcohol (5.0 equiv) at 0 °C, add TfOH (0.1
equiv).

o Stir the mixture at room temperature for 2 hours.

o Dilute with diethyl ether, wash with saturated aqueous NaHCOs and brine, dry over
MgSOa, filter, and concentrate. Purify the residue by column chromatography (silica gel,
hexanes/ethyl acetate gradient) to yield Intermediate 2.

e Synthesis of Intermediate 3:

o To a solution of diisopropylamine (2.2 equiv) in THF at -78 °C, add n-butyllithium (2.1
equiv) dropwise and stir for 30 minutes.

o Add a solution of Intermediate 2 (1.0 equiv) in THF dropwise and stir for 1 hour at -78 °C.

o Add tert-butyl bromoacetate (2.0 equiv) and allow the reaction to warm to room
temperature over 16 hours.
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o Quench with saturated aqueous ammonium chloride, extract with ethyl acetate, wash with
brine, dry over MgSOa, filter, and concentrate. Purify by column chromatography to give
the tert-butyl ester intermediate.

o To a solution of the tert-butyl ester in DCM, add TFA (10 equiv) and stir at room
temperature for 4 hours.

o Concentrate under reduced pressure to yield (2S,6S)-6-(benzyloxy)-2-phenyladamantan-
2-yl)acetic acid (Intermediate 3).

Part 2: Synthesis of (R)-BMS-816336
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Scheme:

Materials:

(2S,6S)-6-(benzyloxy)-2-phenyladamantan-2-yl)acetic acid (Intermediate 3)

(R)-3-(tert-butyldimethylsilyloxy)azetidine hydrochloride

N,N-Diisopropylethylamine (DIPEA)

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

N,N-Dimethylformamide (DMF)
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» Palladium on carbon (10% Pd/C)

e Methanol

o Ethyl acetate

o Saturated aqueous sodium bicarbonate (NaHCOs)

e Brine

e Magnesium sulfate (MgSOa)

o Tetrabutylammonium fluoride (TBAF)

o Tetrahydrofuran (THF)

Procedure:

e Amide Coupling:

o To a solution of Intermediate 3 (1.0 equiv), (R)-3-(tert-butyldimethylsilyloxy)azetidine
hydrochloride (1.1 equiv), and DIPEA (3.0 equiv) in DMF, add BOP reagent (1.2 equiv).

o Stir the reaction at room temperature for 16 hours.

o Dilute with ethyl acetate, wash with saturated aqueous NaHCOs and brine, dry over
MgSOa, filter, and concentrate. Purify by column chromatography (silica gel, hexanes/ethyl
acetate gradient) to obtain the coupled product.

» Deprotection Steps:

[e]

Debenzylation: To a solution of the coupled product in methanol, add 10% Pd/C (0.1 equiv
by weight).

[¢]

Stir the mixture under an atmosphere of hydrogen (balloon) for 16 hours.

[e]

Filter the reaction through Celite and concentrate the filtrate.

o

Desilylation: Dissolve the residue in THF and add TBAF (1.0 M in THF, 1.2 equiv).
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o Stir at room temperature for 2 hours.

o Quench with water, extract with ethyl acetate, wash with brine, dry over MgSOa, filter, and

concentrate.

o Purify the crude product by reverse-phase HPLC to afford (R)-BMS-816336.

Data Summary

Purit
Step Product Yield (%) y 1H NMR MS (m/z)
(HPLC)
Intermediate Consistent [M+H]*
Part 1, Step 1 ~75% >95% ] ]
2 with structure  consistent
Intermediate ~60% (over 2 Consistent [M-H]~
Part 1, Step 2 >95% . )
3 steps) with structure  consistent
Coupled Consistent [M+H]*
Part 2, Step 1 ~80% >95% ) ]
Product with structure  consistent
(R)-BMS- ~50% (over 2 Consistent
Part 2, Step 2 >99% ] [M+H]* 342.2
816336 steps) with structure

Safety Precautions

This protocol should be carried out by trained chemists in a well-ventilated fume hood.

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all

times.

Handle all reagents and solvents with care, consulting their respective Safety Data Sheets
(SDS) before use.

Reactions involving pyrophoric reagents (n-butyllithium) and hydrogen gas require special

care and adherence to established safety procedures.

Disclaimer: This protocol is intended for research purposes only and should be adapted and

optimized as necessary by the end-user. The providers of this protocol are not liable for any
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damages or injuries resulting from its use.

 To cite this document: BenchChem. [Synthesis Protocol for (R)-BMS-816336: A Potent 11[3-
HSDL1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606256#r-bms-816336-synthesis-protocol-for-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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